Cas no 2122519-54-2 (ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)

ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate
- 2122519-54-2
- AKOS032953199
- EN300-1450279
-
- インチ: 1S/C13H13ClO3/c1-2-17-12(16)13(7-11(15)8-13)9-4-3-5-10(14)6-9/h3-6H,2,7-8H2,1H3
- InChIKey: NNFHUWPMIPOHGA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C1(C(=O)OCC)CC(C1)=O
計算された属性
- せいみつぶんしりょう: 252.0553220g/mol
- どういたいしつりょう: 252.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 43.4Ų
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450279-10.0g |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 10g |
$4545.0 | 2023-06-06 | ||
Enamine | EN300-1450279-1.0g |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 1g |
$1057.0 | 2023-06-06 | ||
Enamine | EN300-1450279-0.05g |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 0.05g |
$888.0 | 2023-06-06 | ||
Enamine | EN300-1450279-250mg |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1450279-0.5g |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 0.5g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1450279-100mg |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1450279-10000mg |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1450279-0.1g |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 0.1g |
$930.0 | 2023-06-06 | ||
Enamine | EN300-1450279-2.5g |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 2.5g |
$2071.0 | 2023-06-06 | ||
Enamine | EN300-1450279-2500mg |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate |
2122519-54-2 | 2500mg |
$2071.0 | 2023-09-29 |
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylateに関する追加情報
Professional Introduction to Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 2122519-54-2)
Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate, a compound with the chemical formula C12H9ClO3, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its ethyl ester group and a cyclobutane ring substituted with a 3-chlorophenyl moiety. The presence of these structural features makes it an intriguing candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The CAS number 2122519-54-2 uniquely identifies this compound and distinguishes it from other molecules with similar structural motifs. This numbering system ensures precise identification and facilitates accurate literature searches, making it an essential tool for researchers in academic and industrial settings. The compound's molecular structure, featuring a cyclobutane ring and an ester functional group, suggests potential applications in the synthesis of bioactive molecules.
In recent years, there has been growing interest in cyclobutane derivatives due to their unique pharmacological properties. The cyclobutane ring can introduce conformational constraints that may enhance binding affinity to biological targets. Additionally, the 3-chlorophenyl substituent can serve as a pharmacophore, contributing to the compound's interactions with biological receptors. These features make Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate a promising scaffold for drug discovery.
Recent studies have highlighted the potential of cyclobutane derivatives in addressing various therapeutic challenges. For instance, compounds with similar structural motifs have been investigated for their anti-inflammatory and analgesic properties. The ester group in Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate can be hydrolyzed under physiological conditions, releasing a carboxylic acid that may interact with biological systems. This property could be exploited to design prodrugs or bioactive molecules with targeted release mechanisms.
The 3-chlorophenyl moiety is particularly noteworthy due to its ability to modulate electronic properties and influence binding interactions. Chlorine atoms are known to enhance lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating this substituent into the cyclobutane framework, Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate may exhibit improved pharmacokinetic profiles compared to simpler analogs.
The synthesis of Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate involves multi-step organic reactions that require careful optimization. Key steps include the formation of the cyclobutene ring, followed by functionalization with the ethyl ester group and the 3-chlorophenyl substituent. Advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis may be employed to achieve high yields and enantioselectivity.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers have explored its use in materials science and agrochemicals due to its structural versatility. For example, derivatives of this molecule could serve as intermediates in the synthesis of polymers or specialty chemicals with unique properties. This broadens the scope of Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate beyond mere therapeutic applications.
In conclusion, Ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 2122519-54-2) represents a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural features, including the ethyl ester group, cyclobutane ring, and 3-chlorophenyl moiety, make it a valuable scaffold for drug discovery and other chemical applications. Continued research into this compound is likely to yield novel insights into its pharmacological properties and synthetic possibilities.
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